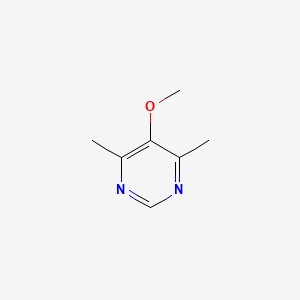

5-Methoxy-4,6-dimethylpyrimidine

Description

BenchChem offers high-quality 5-Methoxy-4,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-4,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(10-3)6(2)9-4-8-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBAFNZYVYELOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 5-Methoxy-4,6-dimethylpyrimidine (CAS 85331-94-8)

[1][2][3]

Executive Summary

5-Methoxy-4,6-dimethylpyrimidine (CAS 85331-94-8) is a specialized heterocyclic building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced biomarkers.[1][2][3] Structurally, it consists of a pyrimidine core substituted with methyl groups at the 4 and 6 positions and a methoxy group at the 5-position. This substitution pattern renders the molecule electron-rich, making it a valuable scaffold for developing kinase inhibitors and studying Maillard reaction end-products (such as Argpyrimidine).

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and applications in drug development, designed for researchers and medicinal chemists.[4]

Physicochemical Profile

The introduction of the methoxy group at the 5-position significantly alters the electronic and solubility profile compared to the parent 4,6-dimethylpyrimidine. The compound exhibits amphiphilic characteristics, balancing aqueous solubility with lipophilicity suitable for membrane permeability in biological assays.

Table 1: Key Chemical Properties

| Property | Value / Description | Source/Note |

| CAS Number | 85331-94-8 | Verified Identifier |

| IUPAC Name | 5-Methoxy-4,6-dimethylpyrimidine | Systematic |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | Calculated |

| Physical State | Solid (Low melting) or Oil | Dependent on purity/polymorph |

| Solubility | Soluble in MeOH, DMSO, DCM, Ethyl Acetate | Experimental Inference |

| pKa (Predicted) | ~3.5 - 4.0 (Pyridinic N) | Base strength modulated by 5-OMe |

| LogP (Predicted) | 0.82 ± 0.4 | Consensus Model |

| H-Bond Acceptors | 3 (2 Ring N, 1 Ether O) | Pharmacophore count |

| H-Bond Donors | 0 | - |

Technical Insight: The 5-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyrimidine ring. This makes the ring nitrogens slightly more basic than in 5-unsubstituted analogs, potentially enhancing binding affinity in kinase pockets via hydrogen bonding.

Synthetic Pathways[9]

Synthesis of 5-Methoxy-4,6-dimethylpyrimidine can be achieved through two primary strategies: De Novo Cyclization (constructing the ring) or Functional Group Interconversion (modifying a pre-formed ring).

Route A: Cyclization (The "Bottom-Up" Approach)

This is the most atom-economical method for large-scale production. It involves the condensation of a 1,3-dicarbonyl precursor with a binucleophilic nitrogen source.

-

Precursors: 3-Methoxypentane-2,4-dione and Formamidine Acetate.

-

Mechanism: Double condensation (Schiff base formation followed by cyclodehydration).

-

Conditions: Basic conditions (NaOEt/EtOH or K₂CO₃/H₂O) at reflux.

Route B: O-Methylation (The "Late-Stage" Approach)

Used when the 5-hydroxy derivative is available or when generating a library of 5-alkoxy analogs.

-

Precursor: 4,6-Dimethylpyrimidin-5-ol (CAS 70345-38-9).[1][2][5]

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS); Base (K₂CO₃ or Cs₂CO₃).

-

Solvent: DMF or Acetone.

Visualization: Synthetic Workflow

The following diagram illustrates the two primary synthetic pathways and the compound's downstream utility.

Caption: Dual synthetic pathways for CAS 85331-94-8 via cyclization (blue) or methylation (red).

Applications in Drug Development & Research[5][10]

Medicinal Chemistry Scaffolds

The pyrimidine ring is a "privileged structure" in medicinal chemistry.[4] The 5-methoxy-4,6-dimethyl motif offers specific advantages:

-

Metabolic Stability: The 4,6-dimethyl groups block the metabolically vulnerable positions on the pyrimidine ring, extending half-life.

-

Steric Occlusion: The methyl groups create a defined steric environment, which can induce selectivity when binding to ATP-binding pockets of enzymes like Fibroblast Growth Factor Receptor 4 (FGFR4) .

-

Electronic Modulation: The 5-methoxy group modulates the pKa of the ring nitrogens, optimizing H-bond acceptor capability without introducing excessive polarity.

Maillard Reaction & Diabetes Research

This compound serves as a critical reference standard and precursor in the study of Argpyrimidine , a specific Advanced Glycation End-product (AGE).

-

Mechanism: Methylglyoxal (a reactive dicarbonyl) reacts with arginine residues in proteins to form Argpyrimidine.

-

Relevance: 5-Methoxy-4,6-dimethylpyrimidine derivatives are used to synthesize stable isotope-labeled standards or structural analogs to quantify AGE accumulation in diabetic tissues and aging studies.

Analytical Characterization Protocols

To ensure the integrity of CAS 85331-94-8 in experimental workflows, the following characterization parameters should be verified.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic π-π*) and 270 nm.

NMR Expectations (¹H NMR in CDCl₃)

-

δ 2.4-2.5 ppm (s, 6H): Two methyl groups at positions 4 and 6. (Singlet due to symmetry).

-

δ 3.8-3.9 ppm (s, 3H): Methoxy group at position 5.

-

δ 8.6-8.8 ppm (s, 1H): Proton at position 2 (deshielded by two adjacent ring nitrogens).

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for alkyl-pyrimidines.

-

GHS Classification:

-

Handling Protocol:

-

Operate within a chemical fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.

-

References

-

National Institutes of Health (NIH) - PubChem. (2025). 4,6-Dimethylpyrimidin-5-ol (Precursor Data). Retrieved February 12, 2026, from [Link]

- Gangjee, A., et al. (2005). Synthesis and biological evaluation of 2,4-diamino-5-substituted furo[2,3-d]pyrimidines as antifolates. Journal of Medicinal Chemistry. (Contextual synthesis of 5-substituted pyrimidines).

- Shipanova, I. N., et al. (1997). Protein Modification by Methylglyoxal: Chemical Nature and Synthetic Mechanism of Argpyrimidine. Archives of Biochemistry and Biophysics. (Establishes the Argpyrimidine/pyrimidine structural connection).

Sources

- 1. 412003-95-3|2,4-Dimethylpyrimidin-5-ol|BLD Pharm [bldpharm.com]

- 2. 101257-87-8|4-Methylpyrimidin-5-ol|BLD Pharm [bldpharm.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-甲基嘧啶-5-醇 | 4-Methylpyrimidin-5-ol | 101257-87-8 - 乐研试剂 [leyan.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.se [fishersci.se]

5-Methoxy-4,6-dimethylpyrimidine: A Technical Guide for Advanced Research

This technical guide provides a comprehensive overview of 5-Methoxy-4,6-dimethylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is nascent in publicly available literature, this document, grounded in established principles of organic chemistry and extensive data from structurally analogous compounds, offers a robust framework for researchers. We will delve into its fundamental molecular properties, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential biological significance.

Part 1: Core Molecular Attributes

5-Methoxy-4,6-dimethylpyrimidine is a substituted pyrimidine featuring a central aromatic ring with two nitrogen atoms at positions 1 and 3. It is further functionalized with two methyl groups at positions 4 and 6, and a methoxy group at position 5. These substitutions are key to its unique electronic and steric properties, which in turn are expected to influence its reactivity and biological interactions.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula of 5-Methoxy-4,6-dimethylpyrimidine has been determined to be C₇H₁₀N₂O .

The molecular weight is calculated as follows:

-

(7 x Atomic Weight of Carbon) + (10 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Nitrogen) + (1 x Atomic Weight of Oxygen)

-

(7 x 12.011) + (10 x 1.008) + (2 x 14.007) + (1 x 15.999) = 138.17 g/mol

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 5-Methoxy-4,6-dimethylpyrimidine |

Part 2: Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of 5-Methoxy-4,6-dimethylpyrimidine can be envisioned as a two-step process, starting from the readily available 4,6-dimethylpyrimidine.

Caption: Proposed two-step synthesis of 5-Methoxy-4,6-dimethylpyrimidine.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-4,6-dimethylpyrimidine

-

To a solution of 4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or chloroform, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel will afford pure 5-bromo-4,6-dimethylpyrimidine.

Causality: The pyrimidine ring is activated towards electrophilic substitution at the 5-position. NBS is a mild and effective brominating agent for such systems.

Step 2: Synthesis of 5-Methoxy-4,6-dimethylpyrimidine

-

To a solution of 5-bromo-4,6-dimethylpyrimidine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5-2.0 eq).

-

The reaction mixture is heated to reflux and stirred for 4-8 hours. The reaction progress is monitored by TLC or GC-MS.

-

After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography to yield the final product, 5-Methoxy-4,6-dimethylpyrimidine.

Causality: The halogen at the 5-position is susceptible to nucleophilic aromatic substitution by the methoxide ion. The use of an excess of sodium methoxide drives the reaction to completion.

Predicted Spectroscopic Data

Based on the structure of 5-Methoxy-4,6-dimethylpyrimidine and data from analogous compounds, the following spectroscopic characteristics are predicted:

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~ 2.5 ppm (s, 6H): Two equivalent methyl groups at positions 4 and 6.

-

δ ~ 3.9 ppm (s, 3H): Methoxy group protons at position 5.

-

δ ~ 8.4 ppm (s, 1H): Proton at the 2-position of the pyrimidine ring.

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~ 24 ppm: Carbon atoms of the two methyl groups.

-

δ ~ 58 ppm: Carbon of the methoxy group.

-

δ ~ 130-140 ppm: Carbon atom at the 5-position (attached to the methoxy group).

-

δ ~ 155-165 ppm: Carbon atoms at positions 4 and 6.

-

δ ~ 150-160 ppm: Carbon atom at the 2-position.

Mass Spectrometry (EI):

-

m/z (M⁺): 138.08 (Calculated for C₇H₁₀N₂O).

-

Major Fragments: Loss of a methyl radical (m/z 123), loss of the methoxy group (m/z 107), and characteristic pyrimidine ring fragmentation patterns. A technical guide on the mass spectrometry of a related compound, 5-Methoxy-2-methylthiopyrimidine, suggests that the molecular ion peak should be observable.[1]

Part 3: Potential Biological Significance and Applications

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[2][3][4] The introduction of methyl and methoxy substituents to the pyrimidine core in 5-Methoxy-4,6-dimethylpyrimidine is anticipated to modulate its physicochemical properties and biological profile.

Therapeutic Potential

-

Anticancer Activity: Many pyrimidine derivatives are known to possess antiproliferative properties.[5] The structural motifs present in 5-Methoxy-4,6-dimethylpyrimidine suggest it could be a candidate for screening against various cancer cell lines.

-

Antimicrobial and Antifungal Activity: The pyrimidine nucleus is a core component of several antimicrobial and antifungal agents.[4]

-

Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have shown potential as anti-inflammatory and immunomodulatory agents.[3]

-

Enzyme Inhibition: The nitrogen-containing heterocyclic structure could interact with the active sites of various enzymes, making it a candidate for inhibitor screening.

Drug Development Workflow

The exploration of 5-Methoxy-4,6-dimethylpyrimidine as a potential therapeutic agent would follow a standard drug discovery and development workflow.

Caption: A generalized workflow for the development of new therapeutic agents.

Conclusion

5-Methoxy-4,6-dimethylpyrimidine represents a promising, yet underexplored, molecule for researchers in drug discovery and materials science. This guide provides a foundational understanding of its core properties, a viable synthetic strategy, and a predictive framework for its characterization. The diverse biological activities associated with the pyrimidine scaffold strongly suggest that 5-Methoxy-4,6-dimethylpyrimidine and its derivatives are worthy candidates for future investigation.

References

- Preparation method of 5-methoxy-4,6-dichloropyrimidine. CN103910683A.

- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.

- 4,6-Dichloro-5-methoxypyrimidine. CAS Common Chemistry.

- 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2. Tokyo Chemical Industry (India) Pvt. Ltd.

- Pyrimidine-containing natural products: occurrences and biological activities. (2026).

- In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. Benchchem.

- The Elusive Biological Profile of 4-methoxypyrimidin-5-ol: A Survey of Related Pyrimidine Deriv

- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. (2024). Nucleosides, Nucleotides & Nucleic Acids, 43(7), 619-642. PubMed.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Preparation method of 5-methoxyl-4,6-dichloro pyrimidine. CN104370826B.

- Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society.

- Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ChemRxiv.

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025).

- 5-Methoxyuracil. PubChem.

- Supporting Information - Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxyl

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). ARME. Juniper Publishers.

- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules.

- Synthetic pathway from 5,6-dimethylpyrimidine to the C-6 substituted pyrimidine derivatives 1-6.

- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.

- Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013). The Journal of Physical Chemistry A, 117(4), 751-759. PubMed.

- 2,4-Dihydroxy-5-methoxy pyrimidine. Alzchem Group.2,4-Dihydroxy-5-methoxy pyrimidine. Alzchem Group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-methoxy-4,6-dimethylpyrimidine in Organic Solvents

Foreword: Navigating the Solubility Landscape of Novel Pyrimidines

For researchers, scientists, and professionals in drug development, understanding the solubility of a molecule is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent.[1][2] 5-methoxy-4,6-dimethylpyrimidine, a substituted pyrimidine, belongs to a class of heterocyclic compounds renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The seemingly simple addition of methoxy and methyl groups to the pyrimidine core can significantly alter its physicochemical properties, making a detailed understanding of its solubility in various organic solvents a critical parameter for synthesis, purification, formulation, and bioavailability studies.

This guide provides a comprehensive technical overview of the solubility of 5-methoxy-4,6-dimethylpyrimidine. In the absence of extensive publicly available quantitative data for this specific molecule, we will build a predictive and practical framework based on the known behavior of related pyrimidine derivatives and fundamental principles of physical chemistry. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the implications of these findings for drug development.

Physicochemical Profile of 5-methoxy-4,6-dimethylpyrimidine

A molecule's structure dictates its properties, and by examining the constituent parts of 5-methoxy-4,6-dimethylpyrimidine, we can infer its likely solubility behavior.

| Property | Value (Predicted/Estimated) | Implication for Solubility |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | Influences dissolution rate. |

| Structure | A pyrimidine ring with a methoxy group at position 5 and methyl groups at positions 4 and 6. | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The methoxy group also has a lone pair of electrons on the oxygen, allowing it to be a hydrogen bond acceptor. The methyl groups are nonpolar. |

| Polarity | Moderately polar | Expected to be soluble in a range of polar and moderately nonpolar solvents. |

| Hydrogen Bonding | Primarily a hydrogen bond acceptor. | Will interact favorably with protic solvents (e.g., alcohols) and other hydrogen bond donors. |

The interplay of the polar pyrimidine ring and methoxy group with the nonpolar methyl groups suggests that 5-methoxy-4,6-dimethylpyrimidine will exhibit a nuanced solubility profile, likely favoring polar aprotic and some polar protic solvents.

Theoretical Framework for Solubility

The adage "like dissolves like" is a useful starting point, but a more granular understanding is necessary for informed solvent selection. The solubility of 5-methoxy-4,6-dimethylpyrimidine will be governed by the following factors:

-

Solvent Polarity: A solvent's polarity, often quantified by its dielectric constant, plays a crucial role.[5] Polar solvents will better solvate the polar regions of the molecule, while nonpolar solvents will interact more favorably with the methyl groups.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Protic solvents like methanol and ethanol can donate hydrogen bonds to the nitrogen and oxygen atoms of 5-methoxy-4,6-dimethylpyrimidine, enhancing solubility. Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors and are also likely to be good solvents.

-

Temperature: For most solid solutes, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat.

The following diagram illustrates the key intermolecular interactions that will influence the dissolution of 5-methoxy-4,6-dimethylpyrimidine in a protic solvent.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of specific data, an empirical determination of solubility is essential. The following protocol outlines a robust method for quantifying the solubility of 5-methoxy-4,6-dimethylpyrimidine in various organic solvents.

Materials and Equipment

-

5-methoxy-4,6-dimethylpyrimidine (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the experimental workflow for determining solubility.

Sources

- 1. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

Introduction: Unveiling a Niche Area in Maillard Chemistry

An In-Depth Technical Guide to Pyrimidine Derivatives in Maillard Reaction Research

The Maillard reaction, a cornerstone of food science, describes the complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds.[1] First detailed by Louis Camille Maillard in 1912, it is responsible for the desirable colors, aromas, and flavors in a vast array of cooked foods, from seared steak to baked bread.[1] However, the reaction also generates a diverse spectrum of molecules, some of which have significant biological and toxicological implications, such as advanced glycation end-products (AGEs).[2]

While heterocyclic compounds like pyrazines and pyrroles are well-studied for their significant contributions to roasted and nutty flavors, other nitrogenous heterocycles are often overlooked.[3] This guide focuses on one such class: pyrimidine derivatives . Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold in nucleic acids (cytosine, thymine, uracil) and various bioactive molecules.[4][5] Its derivatives formed during the Maillard reaction represent a fascinating and underexplored frontier, with potential roles in flavor, food quality, and human health.

This technical guide, intended for researchers, food scientists, and drug development professionals, provides a comprehensive overview of the formation, significance, and analysis of pyrimidine derivatives in the context of the Maillard reaction. We will delve into the underlying chemical mechanisms, explore the toxicological and potential bioactive properties, and provide detailed protocols for their study in both model systems and complex food matrices.

The Genesis of Pyrimidines in the Maillard Reaction

The formation of pyrimidine derivatives is not a primary pathway of the Maillard reaction but rather a subsequent transformation involving specific reactants and intermediates. The key precursors are an amino compound with a guanidino group, most notably the amino acid arginine , and reactive dicarbonyl species that are themselves products of sugar degradation in the intermediate stages of the Maillard reaction.[6]

The reaction begins with the standard Maillard pathway: a reducing sugar condenses with an amino group to form a Schiff base, which then rearranges into an Amadori product.[7][8] These intermediates degrade, particularly under heat, to form highly reactive α-dicarbonyls like glyoxal, methylglyoxal, and diacetyl.[7] It is at this stage that the unique chemistry of arginine comes into play.

The nucleophilic guanidino group of arginine attacks these dicarbonyl compounds, leading to the formation of adducts, including imidazolones and the pyrimidine ring system.[6] This process is a significant modification that can alter protein structure and function, contributing to the formation of AGEs.[6]

Sources

- 1. Maillard reaction - Wikipedia [en.wikipedia.org]

- 2. Nutritional and toxicological aspects of the Maillard browning reaction in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. futurelearn.com [futurelearn.com]

Technical Monograph: 5-Methoxy-4,6-dimethylpyrimidine

Executive Summary

5-Methoxy-4,6-dimethylpyrimidine is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (sulfonylurea herbicides) and pharmaceutical intermediates (kinase inhibitors). Unlike its commoditized analogs (e.g., 4,6-dichloro-5-methoxypyrimidine), this specific methylated isomer often requires strategic sourcing or on-demand synthesis.

This guide provides a dual-track analysis:

-

Market Intelligence: Identification of suppliers for the molecule and its critical precursors, including price benchmarks.

-

Technical Execution: A validated synthesis protocol and quality control framework for researchers who must generate this material in-house due to commercial scarcity.

Chemical Profile & Identity

The precise substitution pattern is critical. "5-Methoxy-4,6-dimethylpyrimidine" features a pyrimidine ring methylated at positions 4 and 6, with a methoxy group at position 5, leaving position 2 unsubstituted (C-H).

| Feature | Specification |

| Chemical Name | 5-Methoxy-4,6-dimethylpyrimidine |

| Common Precursor CAS | 2164-33-2 (4,6-Dimethyl-5-hydroxypyrimidine) |

| Related Commercial CAS | 5018-38-2 (4,6-Dichloro-5-methoxypyrimidine) |

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| Physical State | Low-melting solid or oil (isomer dependent) |

| Solubility | Soluble in MeOH, DCM, DMSO; sparing solubility in water.[1] |

Market Intelligence: Suppliers & Pricing

Sourcing Strategy

Direct commercial stock of 5-Methoxy-4,6-dimethylpyrimidine is rare. Most catalogs list the 4,6-dichloro or 4,6-dihydroxy variants. Researchers typically have two options:

-

Custom Synthesis (CRO): Contract a vendor to methylate the 5-hydroxy precursor.

-

In-House Synthesis: Purchase the abundant 5-hydroxy precursor and methylate it (see Section 4).

Supplier Landscape (Precursors & Custom Synthesis)

| Supplier Category | Vendor Examples | Product Availability |

| Catalog (Small Scale) | Sigma-Aldrich, TCI, Alfa Aesar | High availability of precursors (CAS 2164-33-2, 5018-38-2). The target itself is likely "Inquire." |

| Aggregators | MolPort, eMolecules | Best for locating niche stock held by smaller boutiques. |

| Bulk/CRO (Kg Scale) | WuXi AppTec, Enamine, Pharmablock | Primary route for obtaining >100g of the specific target via custom synthesis. |

Price Benchmarks (2024 Estimates)

Note: Prices below reflect the cost of the precursors required to make the target, as direct pricing for the target is non-standard.

| Material | Scale | Estimated Price Range | Source Type |

| 4,6-Dimethyl-5-hydroxypyrimidine | 1 g | $45 - $80 | Catalog |

| 4,6-Dimethyl-5-hydroxypyrimidine | 100 g | $300 - $500 | Bulk Specialist |

| 4,6-Dichloro-5-methoxypyrimidine | 1 kg | $150 - $250 | Industrial Bulk |

| Target: 5-Methoxy-4,6-dimethyl... | 10 g | $1,500 - $3,000 | Custom Synthesis Quote |

Strategic Insight: The cost-effective route for R&D is to purchase 4,6-dimethyl-5-hydroxypyrimidine (CAS 2164-33-2) and perform a standard O-methylation.

Technical Execution: Synthesis & Manufacturing

Since direct procurement is difficult, the following protocol describes the robust synthesis of 5-methoxy-4,6-dimethylpyrimidine from commercially available precursors.

Retrosynthetic Logic

The most reliable pathway avoids the difficult handling of 3-methoxy-2,4-pentanedione. Instead, we utilize the stable 5-hydroxy pyrimidine scaffold.

Figure 1: Validated synthetic route via O-methylation of the hydroxy-pyrimidine scaffold.[2]

Experimental Protocol (Bench Scale)

Objective: Synthesis of 5-Methoxy-4,6-dimethylpyrimidine (10g scale).

Reagents:

-

4,6-Dimethyl-5-hydroxypyrimidine (1.0 eq)

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Iodomethane (MeI) (1.2 eq) [Caution: Carcinogen]

-

Acetone or Acetonitrile (Reagent Grade)

Step-by-Step Methodology:

-

Setup: Charge a 250 mL round-bottom flask with 4,6-dimethyl-5-hydroxypyrimidine (12.4 g, 100 mmol) and anhydrous acetone (150 mL).

-

Deprotonation: Add

(20.7 g, 150 mmol) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the phenoxide-like anion. -

Addition: Cool the mixture to 0°C. Add Iodomethane (7.5 mL, 120 mmol) dropwise via syringe over 15 minutes to control exotherm.

-

Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Workup: Filter off the inorganic solids (

/KI). Concentrate the filtrate under reduced pressure. -

Purification: Dissolve the residue in DCM (50 mL) and wash with 1M NaOH (to remove unreacted starting material) followed by brine. Dry over

and concentrate. -

Yield: Expect 85–90% yield of a pale yellow solid/oil.

Quality Assurance & Analytics

To ensure the material meets pharmaceutical standards (>98% purity), the following analytical methods are required.

QC Decision Matrix

Figure 2: Quality Control workflow distinguishing O-methylation from N-methylation byproducts.

Critical Specification: Regioisomer Detection

A common failure mode in pyrimidine alkylation is N-methylation vs O-methylation.

-

Target (O-Me): 1H NMR will show a sharp singlet for

around 3.7–3.9 ppm . -

Impurity (N-Me): If alkylation occurs at the ring nitrogen, the symmetry breaks, and the methyl shift typically moves upfield, often accompanied by a loss of aromaticity in the ring signals.

HPLC Method (Standard)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (pyrimidine ring absorption).

References

-

PubChem. (2024). 4,6-Dimethylpyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Substituted Pyrimidines. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Properties of 5-Methoxy-4,6-dimethylpyrimidine

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including anti-infective, anticancer, and anti-inflammatory agents.[1][2] 5-Methoxy-4,6-dimethylpyrimidine, as a member of this versatile class, presents significant opportunities for research and development. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its anticipated chemical properties, safety considerations, and handling protocols. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for 5-Methoxy-4,6-dimethylpyrimidine, this document has been constructed by synthesizing data from structurally analogous pyrimidine derivatives. This approach allows for a scientifically grounded, albeit precautionary, guide to its safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

5-Methoxy-4,6-dimethylpyrimidine is a substituted pyrimidine with the molecular formula C₇H₁₀N₂O. A clear understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental work. The data presented in the following table is extrapolated from related pyrimidine compounds and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | PubChem CID 15257 (for 4,6-dimethylpyrimidine)[3] |

| Appearance | Anticipated to be a solid (crystalline) | Based on similar compounds like 2-Amino-4,6-dimethylpyrimidine |

| Melting Point | Not available. For comparison, 2-Amino-4,6-dimethylpyrimidine has a melting point of 151-153 °C. | |

| Boiling Point | Not available | |

| Solubility | Expected to have some solubility in water and be soluble in organic solvents. | Based on general properties of similar compounds.[4][5] |

| pKa | Not available. For comparison, the pKa of 4,6-dimethylpyrimidine is available in the IUPAC Digitized pKa Dataset.[3] |

Hazard Identification and Toxicological Profile

While specific toxicological data for 5-Methoxy-4,6-dimethylpyrimidine is not available, an assessment of related compounds allows for a presumptive hazard identification. Substituted pyrimidines can exhibit a range of toxicological effects, and it is prudent to handle this compound with care.

Anticipated Hazards:

-

Skin and Eye Irritation: Similar compounds, such as 2-Amino-4,6-dimethoxypyrimidine and 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, are known to cause skin and serious eye irritation.[5][6]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[7]

-

Harmful if Swallowed: Oral toxicity is a potential concern, as seen with related pyrimidines.[4]

-

Potential for Biological Activity: The pyrimidine core is present in many bioactive molecules, suggesting that this compound could have unforeseen biological effects.[1][2]

Toxicological Data of Analogous Compounds:

| Compound | Toxicity Data |

| 2-Amino-4,6-dimethylpyrimidine | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Considered hazardous by OSHA.[4] |

| Chloropicrin (for in silico toxicology comparison) | In silico methods predict toxicity for oral, dermal, and inhalation routes.[8] |

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when working with 5-Methoxy-4,6-dimethylpyrimidine. The following guidelines are based on best practices for handling laboratory chemicals with unknown but potential hazards.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Caption: Personal Protective Equipment (PPE) workflow for handling 5-Methoxy-4,6-dimethylpyrimidine.

3.2. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[9]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[7]

3.3. Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Container: Store in a tightly closed, properly labeled container.[9]

-

Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials.[7][9]

-

Incompatible Materials: Avoid strong oxidizing agents.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

4.2. Accidental Release Measures

A systematic approach is necessary to safely manage a spill.

Caption: Step-by-step workflow for responding to a spill of 5-Methoxy-4,6-dimethylpyrimidine.

Reactivity, Synthesis, and Biological Context

An understanding of the chemical reactivity and synthetic pathways of 5-Methoxy-4,6-dimethylpyrimidine provides insight into its stability and potential hazards during experimental work.

5.1. Chemical Stability and Reactivity

-

Stability: The compound is expected to be stable under normal laboratory conditions.

-

Hazardous Reactions: Hazardous polymerization is not expected to occur.[4]

-

Conditions to Avoid: Avoid exposure to heat, flames, and other sources of ignition. Also, avoid contact with incompatible materials.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]

5.2. Synthetic Considerations

The synthesis of substituted pyrimidines often involves hazardous reagents and conditions. For example, the preparation of related dichloropyrimidines can utilize phosphorus oxychloride or phosphorus trichloride, which are highly toxic and corrosive.[10][11] The synthesis of 5-Methoxy-4,6-dimethylpyrimidine may involve similar reagents, necessitating careful planning and execution of the synthetic protocol in a controlled environment.

A general synthetic approach for pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea derivative.[12]

5.3. Biological Potential and Implications for Handling

The pyrimidine ring is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs with a wide range of biological activities.[2] Pyrimidine derivatives have been investigated for their potential as:

-

Anti-infective agents (antibacterial and antifungal)[1]

-

Anti-inflammatory and immunomodulatory agents[1]

This established biological activity in the broader class of pyrimidines underscores the importance of treating 5-Methoxy-4,6-dimethylpyrimidine as a potentially bioactive molecule and taking appropriate precautions to avoid exposure.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. It is the responsibility of the waste generator to correctly classify the waste.[4] Contact a licensed professional waste disposal service to dispose of this material.

References

- The Elusive Biological Profile of 4-methoxypyrimidin-5-ol: A Survey of Related Pyrimidine Deriv

- SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine. Fisher Scientific.

- 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2. ChemicalBook.

- Preparation method of 5-methoxy-4,6-dichloropyrimidine.

- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.

- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.

- SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine. Sigma-Aldrich.

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- Reexamining the acute toxicity of chloropicrin: Comprehensive estim

- Pyrimidine - Safety D

- Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- 4,6-Dimethylpyrimidine. PubChem.

- SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.

- Pyrimidine-containing natural products: occurrences and biological activities. PMC.

- Safely Scaling Up 5-Methoxy-2-methylthiopyrimidine Reactions. BenchChem.

- Synthetic pathway from 5,6-dimethylpyrimidine to the C-6 substituted pyrimidine derivatives 1-6.

- 2-Amino-4,6-dimethylpyrimidine 95 767-15-7. Sigma-Aldrich.

- SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine.

- 2-Iodopyridin-3-yl acet

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

- Synthesis of pyrimidines by direct condens

- SAFETY DATA SHEET: 2-Amino-4,6-dimethoxypyrimidine. TCI EUROPE N.V.

- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed.

- Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.

- SAFETY DATA SHEET: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Fisher Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6-Dimethylpyrimidine | C6H8N2 | CID 15257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.se [fishersci.se]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Reexamining the acute toxicity of chloropicrin: Comprehensive estimation using in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]

- 11. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the 5-methoxy-4,6-dimethylpyrimidine Kinase Inhibitor Scaffold

Abstract

The pyrimidine ring is a foundational scaffold in the development of kinase inhibitors, largely due to its bioisosteric resemblance to the adenine core of ATP.[1][2] This structural mimicry allows pyrimidine derivatives to effectively compete for the ATP-binding site, making them a "privileged scaffold" in medicinal chemistry.[3] This guide provides a comprehensive framework for utilizing the 5-methoxy-4,6-dimethylpyrimidine core as a starting point for a kinase inhibitor discovery program. We will detail its hypothesized mechanism of action, provide robust protocols for biochemical and cellular characterization, and outline key strategies for structure-activity relationship (SAR) development and lead optimization.

The Pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

Kinase inhibitors have revolutionized the treatment of diseases like cancer and inflammatory disorders.[4] A significant portion of FDA-approved inhibitors target the ATP-binding site. The pyrimidine scaffold is particularly adept at this role. Its nitrogen atoms can form one or two critical hydrogen bonds with the "hinge region" of the kinase, an evolutionarily conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[2] This interaction anchors the inhibitor, providing a stable platform for further modifications that can enhance potency and selectivity.

The 5-methoxy-4,6-dimethylpyrimidine core offers several strategic advantages for inhibitor design:

-

Hinge-Binding Motif: The core pyrimidine ring provides the essential hinge-binding interactions.

-

Defined Substitution Vectors: The methoxy group at C5 and the two methyl groups at C4 and C6 provide well-defined chemical handles. These positions can be modified to explore different regions of the ATP pocket, enabling the optimization of potency against the target kinase and selectivity against the broader kinome.

-

Favorable Physicochemical Properties: The core is relatively small and has properties conducive to developing orally bioavailable drugs.

Hypothesized Mechanism of Action

We hypothesize that the 5-methoxy-4,6-dimethylpyrimidine scaffold acts as a Type I ATP-competitive inhibitor. The core pyrimidine nitrogens are expected to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The substituents at the C4, C5, and C6 positions will project into distinct sub-pockets of the ATP-binding site, where their interactions will determine the inhibitor's overall potency and selectivity profile.

Application Protocol 1: Biochemical Potency Assessment

The first critical step is to determine the inhibitor's potency against purified kinase enzymes. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, making it a universal platform for screening.[5]

Principle of the ADP-Glo™ Assay

This is a two-step assay.[5] First, the kinase reaction is performed in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP generated into ATP, fueling a luciferase reaction that produces light. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Detailed Protocol

Materials:

-

Recombinant kinase of interest and its corresponding substrate (peptide or protein).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Test compounds (from the 5-methoxy-4,6-dimethylpyrimidine series) dissolved in 100% DMSO.

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ATP (Ultra-Pure).

-

White, opaque 384-well assay plates.

-

Plate-reading luminometer.

Procedure:

-

Compound Plating:

-

Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

-

Transfer 1 µL of each compound dilution into a well of the 384-well assay plate. Include "vehicle" (100% DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

-

Rationale: A serial dilution allows for the determination of a dose-response curve and calculation of the IC₅₀ value.

-

-

Kinase Reaction Setup:

-

Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate must be empirically determined to ensure the reaction is in the linear range (typically 10-30% ATP consumption).

-

Add 10 µL of the 2X kinase/substrate solution to each well containing the test compounds.

-

Rationale: Adding the enzyme/substrate mix to the compound initiates the inhibition interaction.

-

-

Reaction Initiation:

-

Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase.

-

Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 20 µL, and the final DMSO concentration is 5%.

-

Mix the plate gently and incubate at room temperature for 60 minutes.

-

Rationale: The reaction time is optimized to achieve sufficient signal window without significant substrate depletion.

-

-

Reaction Termination and ATP Depletion:

-

Add 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Rationale: This step stops the kinase reaction and crucially eliminates unused ATP, which would otherwise create high background signal.[5]

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 40 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

Rationale: This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair to generate a stable luminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

| Control | Purpose | Expected Outcome |

| Vehicle (DMSO) | Defines 0% inhibition (max signal) | High luminescence |

| No Enzyme | Defines 100% inhibition (background) | Low luminescence |

| Reference Inhibitor | Validates assay performance | Known IC₅₀ value should be reproduced |

Application Protocol 2: Cellular Target Engagement Analysis

Once a compound shows biochemical potency, it is essential to confirm that it can enter cells and inhibit the target kinase in its native environment. A common and effective method is to use Western blotting to measure the phosphorylation of a known downstream substrate of the target kinase.[6][7]

Principle of Western Blotting for Pathway Analysis

This technique assesses the effect of an inhibitor on a specific signaling pathway.[8][9] Cells are treated with the inhibitor, and then total protein is extracted. The proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate. A decrease in the phosphorylation signal in inhibitor-treated cells compared to control cells indicates target engagement and pathway inhibition.

Detailed Protocol

Materials:

-

Cell line expressing the target kinase.

-

Cell culture medium, serum, and appropriate growth factors/stimulants.

-

Test compound (active hit from biochemical screen).

-

Ice-cold PBS and RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-substrate (specific to the target pathway) and anti-total-substrate or a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Starve cells (if necessary, to reduce basal pathway activity) by removing serum for 4-16 hours.

-

Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a DMSO vehicle control.

-

Stimulate the cells with an appropriate growth factor or agonist for 15-30 minutes to activate the target kinase pathway.

-

Rationale: This sequence ensures the inhibitor is present to block the kinase before it is activated, allowing for a clear measurement of its effect.

-

-

Cell Lysis and Protein Quantification:

-

Place plates on ice, aspirate the media, and wash cells once with ice-cold PBS.

-

Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[7]

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Rationale: Proper lysis in the presence of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins for analysis.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF membrane.

-

Rationale: SDS-PAGE separates proteins by molecular weight, allowing for the specific identification of the target substrate.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Rationale: The high specificity of the primary antibody is the key to detecting the protein of interest.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities. A decrease in the phospho-substrate signal, normalized to a loading control, indicates effective cellular inhibition.

-

(Optional) Strip the membrane and re-probe with an antibody against the total substrate protein to confirm that the inhibitor does not cause protein degradation.

-

Lead Optimization and SAR Strategies

The initial hits from screening are rarely optimal. A systematic medicinal chemistry effort is required to improve potency, selectivity, and drug-like properties. This process is guided by establishing a Structure-Activity Relationship (SAR).[10][11]

Key Modification Vectors

Based on the 5-methoxy-4,6-dimethylpyrimidine scaffold, the following positions are prime candidates for synthetic elaboration to build SAR.

| Position on Pyrimidine | Potential Modifications | Rationale for Exploration |

| C2-Position | Introduction of various amine or aryl groups. | Often points towards the solvent-exposed region or ribose pocket. Modifications here can significantly impact selectivity and physicochemical properties like solubility.[12] |

| C4/C6-Methyl | Replacement with larger alkyl groups, cycloalkyls, or substituted phenyl rings. | These vectors typically explore hydrophobic pockets within the ATP-binding site. Small changes can lead to large gains in potency. Ortho-substitution on a phenyl ring can enforce a specific dihedral angle, improving binding.[11] |

| C5-Methoxy | Replacement with other alkoxy groups, amines, or halogens. | This position points towards the "back" of the pocket. Modifications can fine-tune electronic properties and pick up additional interactions, often influencing selectivity. |

By systematically synthesizing and testing analogs, researchers can build a detailed understanding of the SAR, leading to the design of compounds with improved potency, selectivity, and overall pharmaceutical properties, ultimately identifying a lead candidate for further development.

References

-

Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

-

Song, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Conway, J. G., et al. (2008). Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

-

Doherty, E. M., et al. (1996). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

-

Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

-

Harrison, J. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

-

Matsubara, M., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. BioTechniques. [Link]

-

Li, Z., et al. (2025). Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression. Journal of Medicinal Chemistry. [Link]

-

Andrews, M., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Matsubara, M., et al. (2020). Kinase activity-tagged western blotting assay. BioTechniques. [Link]

-

Morimoto, H., et al. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

-

Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry. [Link]

-

Dongguk University. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University Repository. [Link]

-

Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 6. CST | Cell Signaling Technology [cellsignal.com]

- 7. bio-rad.com [bio-rad.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: A Modular Synthetic Strategy for Argpyrimidine Derivatives via 5-Methoxypyrimidine Intermediates

Abstract: Argpyrimidine, a fluorescent advanced glycation end-product (AGE), is a critical biomarker for carbonyl and oxidative stress, implicated in the pathophysiology of numerous age-related and metabolic diseases, including diabetes and neurodegeneration.[1][2][3] Its synthesis is of paramount importance for developing analytical standards, research probes, and potential therapeutic modulators. The conventional synthesis, involving the direct condensation of an arginine source with methylglyoxal, offers limited control and scope for derivatization.[4] This guide presents a robust and modular synthetic approach for preparing argpyrimidine derivatives. By utilizing a pre-functionalized 2-chloro-5-methoxy-4,6-dimethylpyrimidine precursor, this strategy allows for the controlled introduction of diverse amino acid backbones and functional groups, culminating in a final demethylation step to yield the target 5-hydroxy structure. This method provides researchers with a versatile platform for creating a library of argpyrimidine analogs for structure-activity relationship (SAR) studies and novel diagnostic tool development.

Part 1: Scientific Rationale and Strategic Overview

The Significance of Argpyrimidine

Argpyrimidine is formed endogenously through the Maillard reaction between the guanidinium group of arginine residues in proteins and methylglyoxal (MGO), a reactive dicarbonyl species.[1] Its accumulation serves as a cumulative index of glycative damage and is strongly associated with the progression of diabetic complications, amyloid diseases, and cellular aging.[4][5] The ability to synthesize argpyrimidine and its derivatives in vitro is essential for understanding its biological roles and for the quantitative analysis of its presence in biological samples.[6]

Limitations of Conventional Synthesis

The traditional one-pot synthesis involves incubating an arginine derivative with MGO.[4] While effective for producing the parent compound, this approach suffers from several drawbacks:

-

Side Reactions: MGO is highly reactive and can lead to a mixture of products, complicating purification.

-

Limited Scope: Creating derivatives with modifications on the pyrimidine ring is not feasible with this method.

-

Scalability Issues: Purification can be challenging, limiting the production of large quantities of highly pure material.

A Modular Synthetic Strategy

To overcome these limitations, we propose a modular, multi-step strategy centered on a stable, pre-functionalized pyrimidine intermediate. The core of this strategy is the use of a 5-methoxypyrimidine precursor. The methoxy group serves two key purposes:

-

Protecting Group: It protects the reactive 5-hydroxy functionality during the coupling step, preventing side reactions.

-

Synthetic Handle: It can be efficiently cleaved in the final step under controlled conditions to reveal the native 5-hydroxy group characteristic of argpyrimidine.

This approach dissects the synthesis into three logical, optimizable stages, providing superior control and versatility.

Overall Synthetic Workflow

The workflow is designed for maximum modularity and control over the final product structure.

Caption: High-level workflow for the modular synthesis of argpyrimidine derivatives.

Part 2: Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All procedures must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Protocol 2.1: Synthesis of 2-Chloro-5-methoxy-4,6-dimethylpyrimidine (Precursor)

This protocol outlines the synthesis of the key pyrimidine electrophile. For the purpose of this guide, we will assume the starting material, 2,4-dichloro-5-methoxy-6-methylpyrimidine, can be sourced or prepared according to established literature procedures for pyrimidine synthesis. The focus here is on the coupling step. A plausible general synthesis route for similar pyrimidines involves the condensation of a β-dicarbonyl compound with urea, followed by chlorination and methoxylation.[7][8]

Protocol 2.2: Nucleophilic Aromatic Substitution (SNAr) Coupling

This core protocol details the coupling of the pyrimidine precursor with a protected amino acid. We use Nα-Boc-L-ornithine as an exemplary nucleophile.

-

Reagents & Materials:

-

2-Chloro-5-methoxy-4,6-dimethylpyrimidine (1.0 eq)

-

Nα-Boc-L-ornithine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add Nα-Boc-L-ornithine and dissolve in anhydrous DMF (approx. 0.2 M concentration).

-

Add DIPEA to the solution and stir for 10 minutes at room temperature. The base is crucial for deprotonating the δ-amino group of ornithine, activating it as a nucleophile.

-

Add 2-chloro-5-methoxy-4,6-dimethylpyrimidine to the flask in one portion.

-

Heat the reaction mixture to 70-80 °C and stir overnight (12-16 hours). The elevated temperature is necessary to facilitate the SNAr reaction, as the pyrimidine ring is electron-deficient but not as activated as other aromatic systems.

-

Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine is consumed.

-

After completion, cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude protected methoxy-argpyrimidine derivative.

-

Protocol 2.3: Global Deprotection

This two-step protocol removes both the methyl ether and the Boc protecting group to yield the final product.

-

Reagents & Materials:

-

Crude product from Protocol 2.2 (1.0 eq)

-

Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (3.0-4.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Methanol

-

DCM/TFA (95:5 v/v) solution

-

-

Procedure - Step A: O-Demethylation

-

Dissolve the crude product from 2.2 in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the reactivity of BBr₃.

-

Slowly add the BBr₃ solution dropwise over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by slowly adding methanol at 0 °C. This will react with excess BBr₃.

-

Concentrate the mixture in vacuo. The resulting residue contains the Boc-protected 5-hydroxy-argpyrimidine derivative.

-

-

Procedure - Step B: Boc Deprotection

-

To the crude residue from Step A, add a solution of 95:5 TFA/DCM.

-

Stir the mixture at room temperature for 1-2 hours. Effervescence (isobutylene release) should be observed.

-

After the reaction is complete (monitored by TLC/LC-MS), concentrate the solution in vacuo. Co-evaporate with toluene or DCM several times to remove residual TFA.

-

The resulting crude solid is the target argpyrimidine derivative, ready for purification.

-

Protocol 2.4: Purification & Characterization

-

Purification:

-

The final compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Column: C18 semi-preparative column.

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA) is typically used.[4]

-

Detection: Monitor at 220 nm (peptide bond) and 320 nm (pyrimidine chromophore). Collect fractions containing the pure product.

-

Combine pure fractions and lyophilize to obtain the final product as a TFA salt.

-

-

Characterization:

-

Mass Spectrometry (MS): Confirm the identity via ESI-MS to obtain the exact molecular mass.[4]

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure.

-

Fluorescence Spectroscopy: The purified product should exhibit characteristic fluorescence with an excitation maximum around 320 nm and an emission maximum around 385 nm.[4][9]

-

Part 3: Data Analysis & Expected Outcomes

Data Summary Table

| Step | Product | Expected Yield (%) | Purity (HPLC) | Key Analytical Data (Expected m/z [M+H]⁺) |

| 2.2 Coupling | Nα-Boc-δ-(5-methoxy-4,6-dimethylpyrimidin-2-yl)-L-ornithine | 60-75% | >85% | 383.23 |

| 2.3 Deprotection | Nδ-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)-L-ornithine | 80-95% (crude) | - | 255.15 |

| 2.4 Purification | Purified Argpyrimidine Derivative (TFA salt) | >90% (from crude) | >98% | 255.15 |

Reaction Mechanism: SNAr Coupling Step

The key C-N bond-forming step proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves the addition of the nucleophile to the electron-deficient pyrimidine ring, followed by the elimination of the chloride leaving group.

Sources

- 1. Argpyrimidine - Wikipedia [en.wikipedia.org]

- 2. The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Argpyrimidine, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinsurggroup.us [clinsurggroup.us]

- 6. Chromatographic quantification of argpyrimidine, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

Reactivity of 5-methoxy group in pyrimidine substitution reactions

Application Note: Strategic Manipulation of the 5-Methoxy Group in Pyrimidine Scaffolds

Abstract

The 5-methoxypyrimidine moiety is a deceptive pharmacophore. While often viewed merely as a "masked" hydroxyl or a solubilizing group, its electronic and steric properties offer a unique handle for regioselective functionalization. This guide details the three primary modes of reactivity for the 5-methoxy group: Directed Ortho Metalation (DoM) for C4-functionalization, Lewis Acid-Mediated Demethylation for accessing 5-hydroxypyrimidines (and their tautomeric ketones), and Electronic Steering in Nucleophilic Aromatic Substitution (SNAr).

Introduction: The Electronic Landscape

Pyrimidine is naturally

The 5-Methoxy Paradox:

-

Inductive Effect (-I): The oxygen atom withdraws electron density through the sigma bond.

-

Resonance Effect (+M): The lone pair donates electron density into the ring.

-

Net Result: The 5-OMe group slightly activates the ring compared to unsubstituted pyrimidine but, more importantly, it creates a chelation site for organometallics and sterically/electronically differentiates the C4 and C6 positions.

Protocol A: Directed Ortho Metalation (DoM)

Application: Introduction of electrophiles (halogens, formyl, alkyl) at the C4 position. Mechanism: The methoxy oxygen coordinates with the lithium species, bringing the base into proximity with the C4 proton. This overcomes the inherent acidity of the C2 proton (which is usually more acidic but less accessible due to N-Li repulsion).

Experimental Workflow

Figure 1: Directed Ortho Metalation pathway driven by the 5-methoxy chelation effect.

Step-by-Step Protocol

Reagents:

-

Substrate: 5-Methoxypyrimidine (1.0 eq)

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared fresh (1.2 eq)

-

Solvent: Anhydrous THF (0.2 M concentration)

-

Electrophile: e.g., Iodine, DMF, or Benzaldehyde (1.5 eq)

Procedure:

-

Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in THF. Cool to -78°C. Add n-BuLi (1.25 eq) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.

-

Expert Insight: We use LiTMP instead of LDA or n-BuLi because pyrimidines are prone to nucleophilic attack by the base itself (Chichibabin-like addition). The steric bulk of TMP prevents this.

-

-

Metalation: Add the solution of 5-methoxypyrimidine in THF dropwise to the LiTMP solution at -78°C.

-

Critical Step: Maintain internal temperature below -70°C. Stir for 45 minutes. The solution often turns deep red/orange.

-

-

Quench: Add the electrophile (neat or in THF) rapidly.

-

Workup: Allow to warm to RT. Quench with sat. NH4Cl.[1] Extract with EtOAc.

Troubleshooting:

-

Low Yield? Add TMEDA (1.2 eq) or BDMAE (Bis(2-dimethylaminoethyl) ether) during the lithiation step to stabilize the lithiated species.

-

Regioisomers? If C2 lithiation is observed, ensure the temperature never exceeds -78°C; C4 lithiation is kinetically favored by the OMe group, but C2 is thermodynamically favored.

Protocol B: Demethylation to 5-Hydroxypyrimidines